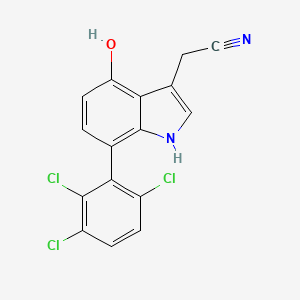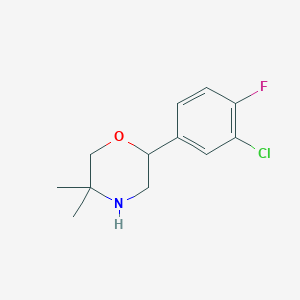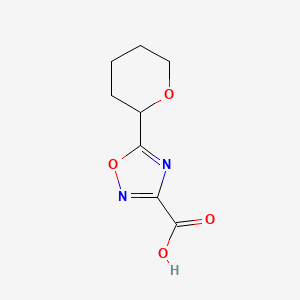
2-Nitro-4-(1,3-thiazol-2-yloxy)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitro-4-(1,3-thiazol-2-yloxy)phenol is a chemical compound with the molecular formula C₉H₆N₂O₄S and a molecular weight of 238.22 g/mol . This compound features a nitro group, a thiazole ring, and a phenol group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol typically involves the nitration of 4-(1,3-thiazol-2-yloxy)phenol. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the exothermic nature of the nitration process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and ensuring high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Nitro-4-(1,3-thiazol-2-yloxy)phenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) and sulfuric acid for sulfonation.
Major Products Formed
Reduction: 2-Amino-4-(1,3-thiazol-2-yloxy)phenol.
Substitution: Halogenated or sulfonated derivatives of this compound.
Aplicaciones Científicas De Investigación
2-Nitro-4-(1,3-thiazol-2-yloxy)phenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or antifungal effects. The thiazole ring can also interact with enzymes and proteins, disrupting their normal function .
Comparación Con Compuestos Similares
Similar Compounds
2-Nitro-4-(1,3-thiazol-2-yl)phenol: Similar structure but lacks the oxy group.
4-(1,3-Thiazol-2-yloxy)phenol: Lacks the nitro group.
2-Amino-4-(1,3-thiazol-2-yloxy)phenol: Reduced form of 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol.
Uniqueness
This compound is unique due to the presence of both a nitro group and a thiazole ring, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C9H6N2O4S |
|---|---|
Peso molecular |
238.22 g/mol |
Nombre IUPAC |
2-nitro-4-(1,3-thiazol-2-yloxy)phenol |
InChI |
InChI=1S/C9H6N2O4S/c12-8-2-1-6(5-7(8)11(13)14)15-9-10-3-4-16-9/h1-5,12H |
Clave InChI |
OURDDOQZOSQYKX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1OC2=NC=CS2)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-Methoxyphenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13078682.png)

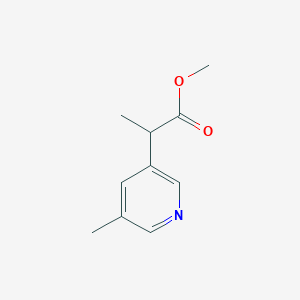

![4-chloro-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13078690.png)
![1-Thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B13078695.png)

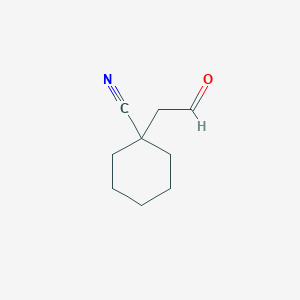
![(2Z)-3-[2-(Difluoromethoxy)phenyl]-2-phenylprop-2-enoic acid](/img/structure/B13078715.png)
